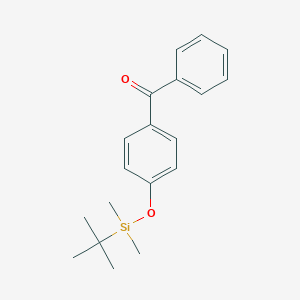

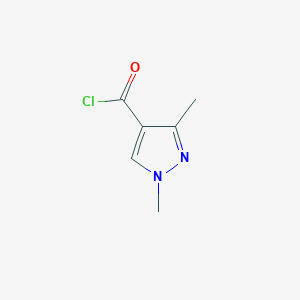

![molecular formula C6H5N3O B048196 Isoxazolo[4,5-b]pyridin-3-amine CAS No. 114080-93-2](/img/structure/B48196.png)

Isoxazolo[4,5-b]pyridin-3-amine

Overview

Description

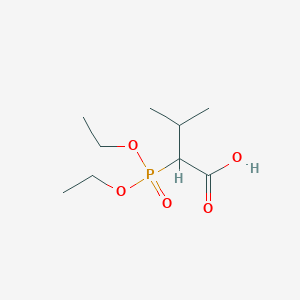

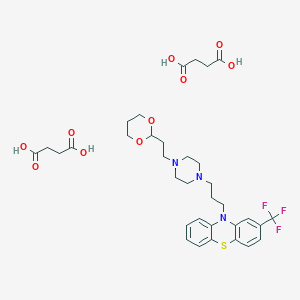

Isoxazolo[4,5-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H5N3O. It is characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique structural properties and potential biological activities .

Mechanism of Action

Target of Action

Isoxazolo[4,5-b]pyridin-3-amine derivatives have been studied as inhibitors of cytochrome P450 CYP17 . This enzyme is responsible for the biosynthesis of precursors of both androgens and estrogen .

Mode of Action

It is known that the compound interacts with its target, cytochrome p450 cyp17, inhibiting its function . This inhibition disrupts the biosynthesis of androgen and estrogen precursors, which can have significant effects on cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of steroid hormones . By inhibiting cytochrome P450 CYP17, the compound disrupts the production of androgens and estrogens, which play crucial roles in a variety of biological processes .

Result of Action

The inhibition of cytochrome P450 CYP17 by this compound leads to a decrease in the production of androgens and estrogens. This can have a variety of molecular and cellular effects, depending on the specific biological context. For example, the compound has been associated with antibacterial , anticancer , and antiproliferative activities .

Biochemical Analysis

Cellular Effects

The effects of Isoxazolo[4,5-b]pyridin-3-amine on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is anticipated that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Subcellular Localization

Future studies will be needed to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazolo[4,5-b]pyridin-3-amine can be synthesized through several methods. One common approach involves the annulation of a pyridine ring to 4-aminoisoxazoles. Another method includes the closure of the isoxazole ring in functionalized pyridine derivatives . A highly efficient and green method has also been developed for the rapid preparation of highly functionalized isoxazolopyridin-3-amine derivatives, which is operationally simple and generally requires no chromatographic purification .

Industrial Production Methods

The industrial production of this compound typically involves scalable processes that are designed to be environmentally friendly. The use of water as a reaction solvent and the broad substrate scope make these methods suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Isoxazolo[4,5-b]pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted this compound derivatives .

Scientific Research Applications

Isoxazolo[4,5-b]pyridin-3-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It has been studied for its potential antibacterial, anticancer, and antiproliferative activities.

Comparison with Similar Compounds

Isoxazolo[4,5-b]pyridin-3-amine can be compared with other similar compounds, such as:

Isoxazolo[5,4-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.

Pyrazolo[3,4-b]pyridine: This compound contains a pyrazole ring fused to a pyridine ring and exhibits different chemical and biological properties.

The uniqueness of this compound lies in its specific ring structure and the potential biological activities associated with it .

Properties

IUPAC Name |

[1,2]oxazolo[4,5-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDOHNLYFBVMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NO2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552564 | |

| Record name | [1,2]Oxazolo[4,5-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114080-93-2 | |

| Record name | [1,2]Oxazolo[4,5-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

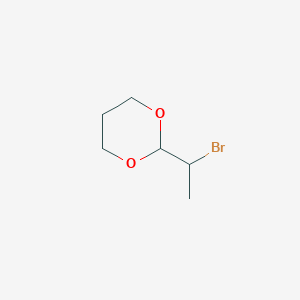

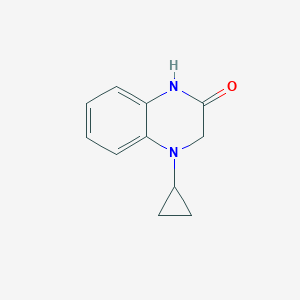

![(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B48126.png)